molecular formula C16H36AuBr2N B1452259 Tetrabutylammonium Dibromoaurate CAS No. 50481-01-1

Tetrabutylammonium Dibromoaurate

Cat. No.: B1452259
CAS No.: 50481-01-1
M. Wt: 599.2 g/mol
InChI Key: JHKGBGGRJMVGSW-UHFFFAOYSA-L
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Description

Tetrabutylammonium Dibromoaurate is a useful research compound. Its molecular formula is C16H36AuBr2N and its molecular weight is 599.2 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrabutylammonium Dibromoaurate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrabutylammonium Dibromoaurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium Dibromoaurate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50481-01-1

Molecular Formula

C16H36AuBr2N

Molecular Weight

599.2 g/mol

IUPAC Name

gold(1+);tetrabutylazanium;dibromide

InChI

InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2

InChI Key

JHKGBGGRJMVGSW-UHFFFAOYSA-L

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Au+]

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Tetrabutylammonium dibromoaurate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tetrabutylammonium Dibromoaurate: Properties, Structure, and Applications

Foreword: A Senior Application Scientist's Perspective

In the realm of specialty chemicals, particularly those involving precious metals, a compound's utility is defined by the synergy of its constituent parts. Tetrabutylammonium dibromoaurate, [N(C₄H₉)₄][AuBr₂], is a prime example of such synergy. It marries a workhorse organic cation—the tetrabutylammonium (TBA) group, renowned for its ability to shepherd anions into non-polar environments—with a simple yet reactive inorganic anion, the linear dibromoaurate(I). This guide moves beyond a simple recitation of data. It is designed to provide researchers, drug development professionals, and fellow scientists with a foundational understanding of not just what this compound is, but why it behaves as it does, and how its properties can be leveraged in a laboratory setting. We will explore its structure and properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications, all while maintaining a focus on the causal relationships that govern its chemical behavior.

Core Physicochemical Properties and Molecular Structure

At its core, tetrabutylammonium dibromoaurate is an ionic salt. Its identity and behavior are dictated by the interplay between its large, lipophilic cation and its linear, gold-containing anion.

Key Properties

A summary of the fundamental physicochemical properties is presented below. These data points are the first step in understanding the compound's behavior, from storage and handling to its solubility and reactivity.

PropertyValueReference
CAS Number 50481-01-1[1][2]
Molecular Formula C₁₆H₃₆AuBr₂N[1][2][3]
Molecular Weight 599.25 g/mol [1][2]
Synonyms Tetrabutylazanium; dibromogold(1-)[1]
Appearance White to pale yellow solid (inferred)
Solubility Soluble in many organic solvents
Storage Temperature Room temperature[1]
The Dichotomy of Structure: Cation and Anion

The compound's structure is best understood by examining its two components separately before considering their interaction.

  • The Tetrabutylammonium Cation ([N(C₄H₉)₄]⁺): This quaternary ammonium cation consists of a central nitrogen atom bonded to four butyl chains.[4][5] Its large, non-polar alkyl chains render it "greasy" or lipophilic. This is a critical feature, as it allows the entire salt to dissolve in organic solvents where inorganic salts would typically be insoluble.[4] This cation does not participate directly in the chemistry of the anion but acts as a delivery vehicle, a principle that is the very foundation of phase-transfer catalysis.[6][7][8]

  • The Dibromoaurate(I) Anion ([AuBr₂]⁻): Gold(I) complexes with two coordinating ligands, such as this one, almost invariably adopt a linear geometry.[9] The two bromide ligands are positioned 180° apart with the gold(I) atom at the center. This linear arrangement minimizes steric hindrance and is a characteristic feature of d¹⁰ metal complexes. The Au-Br bonds are covalent, but the overall complex carries a negative charge, making it a stable, isolable anion.

The combination of the bulky, charge-diffuse cation and the linear anion results in a crystalline solid held together by electrostatic forces.

G cluster_cation Tetrabutylammonium Cation ([N(C₄H₉)₄]⁺) cluster_anion Dibromoaurate(I) Anion ([AuBr₂]⁻) N N⁺ C4H9_1 -(CH₂)₃CH₃ N->C4H9_1 C4H9_2 -(CH₂)₃CH₃ N->C4H9_2 C4H9_3 -(CH₂)₃CH₃ N->C4H9_3 C4H9_4 -(CH₂)₃CH₃ N->C4H9_4 Au Au N->Au Ionic Interaction Br2 Br Au->Br2 Br1 Br Br1->Au

Caption: Ionic interaction between the cation and anion.

Synthesis and Characterization

A robust and reproducible synthesis is the cornerstone of utilizing any chemical reagent. While specific literature detailing the synthesis of tetrabutylammonium dibromoaurate is sparse, a logical and reliable pathway can be constructed from well-established principles of inorganic and organic synthesis. The strategy involves two primary stages: the synthesis of the tetrabutylammonium bromide (TBAB) precursor, followed by a salt metathesis reaction to introduce the dibromoaurate(I) anion.

Synthetic Workflow

The overall process is a classic two-step procedure common in the synthesis of specialty salts.

G A Step 1: Quaternization Tributylamine + 1-Bromobutane B Intermediate: Tetrabutylammonium Bromide (TBAB) A->B Menshutkin Reaction C Step 2: Salt Metathesis TBAB + Gold(I) Bromide Source B->C D Purification (Recrystallization) C->D E Final Product: [NBu₄][AuBr₂] D->E

Caption: Two-step synthesis of tetrabutylammonium dibromoaurate.

Experimental Protocols

The following protocols are designed to be self-validating. The rationale behind each step is explained to allow for adaptation and troubleshooting, a key aspect of practical application science.

Protocol 1: Synthesis of Tetrabutylammonium Bromide (TBAB)

This procedure is based on the well-documented Menshutkin reaction, the alkylation of an amine with an alkyl halide.[10]

  • Rationale: This is a direct and high-yielding method for producing quaternary ammonium salts.[11] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[12] A slight excess of 1-bromobutane is used to ensure complete conversion of the tributylamine.

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tributylamine (1.0 eq) and acetonitrile.

    • Add 1-bromobutane (1.1 eq) to the flask.

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24-36 hours.[11] The reaction progress can be monitored by techniques like TLC or GC-MS to observe the disappearance of tributylamine.

    • After completion, cool the mixture to room temperature.

    • Remove the acetonitrile and excess 1-bromobutane under reduced pressure using a rotary evaporator. This will yield crude TBAB, often as a pale yellow solid or oil.[11]

    • Purify the crude product by recrystallization. A common method is to dissolve the solid in a minimal amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly, causing the pure TBAB to crystallize.[12]

    • Filter the white crystalline product, wash with a cold, non-polar solvent like diethyl ether or hexane to remove any remaining impurities, and dry under vacuum.

Protocol 2: Synthesis of Tetrabutylammonium Dibromoaurate

This step uses the principle of salt metathesis, where the ions of two soluble salts exchange to form a new, often less soluble, product.

  • Rationale: The key is to react the bromide salt of the cation with a suitable source of the gold(I) anion. A common precursor for gold(I) complexes is gold(I) chloride, which can be converted in situ or beforehand to a more labile species. The choice of solvent is critical; it must dissolve both reactants to allow the reaction to occur. Dichloromethane or acetonitrile are suitable candidates.

  • Step-by-Step Methodology:

    • In a separate flask, prepare a solution of a gold(I) bromide source. A plausible method involves the reduction of tetrachloroauric acid (HAuCl₄) in the presence of excess bromide ions.

    • Dissolve the purified tetrabutylammonium bromide (1.0 eq) from Protocol 1 in a suitable organic solvent (e.g., ethanol or dichloromethane).

    • Slowly add the gold(I) bromide solution to the stirred TBAB solution at room temperature.

    • Stir the reaction mixture for several hours at room temperature. The formation of the product may be indicated by a color change or precipitation.

    • The product can be isolated by removing the solvent under reduced pressure.

    • Purification is best achieved by recrystallization. The choice of solvent system (e.g., dichloromethane/hexane) will depend on the product's solubility and must be determined empirically. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

    • Isolate the purified crystals by filtration and dry under vacuum.

Spectroscopic Verification

Confirming the structure of the final product is non-negotiable. The following spectroscopic signatures would be expected for [N(C₄H₉)₄][AuBr₂].

SpectroscopyExpected SignatureRationale
¹H NMR Multiplets between ~0.9-1.0 ppm (triplet, -CH₃), ~1.3-1.4 ppm (sextet, -CH₂-), ~1.5-1.7 ppm (quintet, -CH₂-), and ~3.2-3.4 ppm (triplet, N⁺-CH₂-). Integration ratio should be 12:8:8:8.These are the characteristic signals for the four distinct proton environments in the butyl chains of the TBA cation.
¹³C NMR Four distinct signals in the aliphatic region (~13, 20, 24, 58 ppm).Corresponds to the four chemically different carbon atoms in the butyl chains of the TBA cation.
IR Spectroscopy ~2800-3000 cm⁻¹ (C-H stretches), ~1470 cm⁻¹ (C-H bend). A low-frequency band < 300 cm⁻¹ for the Au-Br stretch.The high-frequency bands confirm the presence of the organic cation. The low-frequency Au-Br stretch confirms the anion's identity, though it may require a specialized FIR spectrometer.
UV-Vis Potential for charge-transfer bands.While the TBA cation is UV-inactive, the [AuBr₂]⁻ anion may exhibit ligand-to-metal charge transfer (LMCT) bands.[13]

Reactivity and Applications in Drug Development & Research

The utility of tetrabutylammonium dibromoaurate stems from the distinct roles of its constituent ions. It can act as a source of soluble gold(I) for catalysis or as a precursor for more complex gold-based compounds.

Principles of Reactivity
  • Gold(I) as a Soft Lewis Acid: The Au(I) center is a soft Lewis acid, meaning it preferentially interacts with soft Lewis bases like other halides, phosphines, and sulfur-containing species (e.g., thiols in biological systems).[14] This property underpins its reactivity.

  • Ligand Exchange: The bromide ligands on the [AuBr₂]⁻ anion can be readily displaced by stronger nucleophiles. This makes the compound a useful gold-transfer agent for synthesizing other Au(I) complexes. For example, reaction with a phosphine (PR₃) would likely yield [AuBr(PR₃)].[15]

  • Oxidative Addition: While stable as Au(I), the complex can undergo oxidative addition to form Au(III) species in the presence of strong oxidizing agents. This Au(I)/Au(III) redox cycle is a key mechanistic step in many gold-catalyzed reactions.[9]

G Start [NBu₄][AuBr₂] in Organic Solvent App1 Gold(I) Transfer Agent Start->App1 App2 Homogeneous Catalyst Precursor Start->App2 App3 Biochemical Reagent Start->App3 Product1 Synthesis of other Au(I) complexes, e.g., [AuBr(PR₃)] App1->Product1 + Ligand (e.g., PR₃) Product2 Catalytic cycle for organic transformations (e.g., alkyne activation) App2->Product2 Initiates Au(I)/Au(III) redox cycle Product3 Interaction with biomolecules (e.g., thiols in proteins) App3->Product3 Ligand exchange with biological nucleophiles

Caption: Potential applications of tetrabutylammonium dibromoaurate.

Field-Proven Applications
  • Precursor in Homogeneous Catalysis: Gold catalysts are particularly effective in the activation of alkynes and allenes toward nucleophilic attack.[16] Tetrabutylammonium dibromoaurate serves as an excellent starting material for generating catalytically active species in non-polar reaction media, where the solubility provided by the TBA cation is indispensable.

  • Biochemical Reagent: This compound is designated for use in life science research.[17] Gold(I) complexes are known to interact strongly with cysteine and selenocysteine residues in proteins, leading to enzyme inhibition.[15] This reactivity makes them valuable tools for probing protein function and as potential therapeutic agents. The lipophilicity of the TBA salt can aid in its transport across cell membranes for cellular studies.

  • Materials Science: As a soluble source of gold, this compound can be a precursor for the synthesis of gold nanoparticles (AuNPs) or for depositing gold onto surfaces from solution. The controlled reduction of the Au(I) center can lead to the formation of Au(0) nanoparticles.[18]

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.

  • Hazard Profile: Tetrabutylammonium dibromoaurate is known to cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Recommended Handling:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PureSynth. Tetrabutylammonium Dibromoaurate. [Link]

  • Hickey, B. L., et al. (2010). Synthesis, Reactivity, and Electrochemical Studies of Gold(I) and Gold(III) Complexes Supported by N-Heterocyclic Carbenes and Their Application in Catalysis. Organometallics. [Link]

  • Ball, L. T., et al. (2024). Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations. Angewandte Chemie International Edition. [Link]

  • Wang, C., et al. (2021). Counterexample to Luminescent Metal Nanocluster Paradigm: Reactive Au(I) Complexes from His–Au(III) Synthetic Reactions and Their Chemistry for Direct Analysis of d-Penicillamine. Analytical Chemistry. [Link]

  • Gorniak, A., et al. (2023). Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes. Journal of Chemical Information and Modeling. [Link]

  • de Souza, G. S., et al. (2021). Ligand Exchange Reaction of Au(I) R-N-Heterocyclic Carbene Complexes with Cysteine. The Journal of Physical Chemistry A. [Link]

  • Google Patents. CN111960948B - Synthesis process of tetrabutylammonium bromide.
  • Koyon Chemical. Boosting Chemical Reactions: The Role of Tetrabutylammonium Bromide. [Link]

  • Ghammamy, S., et al. (2007). Synthesis and characterization of bromo complexes. Inorganic Chemistry - An Indian Journal. [Link]

  • Das, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. [Link]

  • Kohestani, B., et al. (2007). Synthesis, Characterization, 81Br NMR and Electronic Spectra of [(C4H9)4N][CrO3Br] and [(C4H9)4N][FeCl3Br]. Asian Journal of Chemistry. [Link]

  • Eureka | Patsnap. Method for preparing tetrabutyl ammonium bromide. [Link]

  • Wikipedia. Tetrabutylammonium bromide. [Link]

  • PubChem. Tetrabutylammonium | C16H36N+. [Link]

  • Wikipedia. Tetrabutylammonium tribromide. [Link]

  • PubMed. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

  • Koyon Chemical. What Is The Catalytic Mechanism Of Tetrabutylammonium Bromide?. [Link]

  • Neuman, R. C. Organic Spectrometry. [Link]

  • Wikipedia. Tetrabutylammonium. [Link]

  • Udachin, K. A., et al. (2007). The Structure of Tetrabutylammonium Bromide Hydrate (C4H9)4NBr·21/3H2O. Journal of Structural Chemistry. [Link]

  • Creative Biostructure. Difference Between UV, IR, and NMR Spectroscopy. [Link]

  • University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Chemistry LibreTexts. Structure Determination I: UV-Vis and Infrared Spectroscopy, Mass Spectrometry. [Link]

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Difference between tetrabutylammonium dibromoaurate(I) and tetrabromoaurate(III)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between Tetrabutylammonium Dibromoaurate(I) and Tetrabutylammonium Tetrabromoaurate(III) .

Structural Dynamics, Synthesis Protocols, and Catalytic Utility

Executive Summary

In the field of organometallic chemistry and drug development, the oxidation state of gold—Au(I) vs. Au(III)—dictates ligand geometry, stability, and reactivity profiles.

  • 
     (Au(III))  is a square-planar, 
    
    
    
    species acting as a "harder" Lewis acid and a potent oxidant. It is the primary precursor for gold nanoparticles and oxidative coupling catalysis.
  • 
     (Au(I))  is a linear, 
    
    
    
    species acting as a soft, carbophilic Lewis acid. It is the standard for activating
    
    
    -systems (alkynes/allenes) and is the oxidation state most relevant to modern metallodrug design (e.g., Auranofin analogs).

This guide provides a self-validating workflow for synthesizing, distinguishing, and applying these two species.

Fundamental Structural & Electronic Differences

The core difference lies in the electronic configuration of the gold center, which governs the coordination geometry and spectroscopic signature.

FeatureDibromoaurate(I) (

)
Tetrabromoaurate(III) (

)
Oxidation State +1 (

closed shell)
+3 (

)
Geometry Linear (

)
Square Planar (

)
Coordination Number 24
Color Colorless / White SolidDeep Red / Dark Orange Solid
Electronic Behavior Soft Lewis Acid (Carbophilic)Harder Lewis Acid / Oxidant
Redox Potential Stable, but prone to disproportionation without soft ligandsHigh reduction potential (easily reduced to Au(0))
Key Vibrational Mode


Visualizing the Geometry & Redox Relationship

The following diagram illustrates the geometric transformation and redox pathways between the two species.

GoldRedox Au3 [AuBr4]- (Au III) Square Planar (d8) Red/Orange Au1 [AuBr2]- (Au I) Linear (d10) Colorless Au3->Au1 Reduction (e.g., Acetone/Sulfite) Au0 Au(0) Colloidal Gold Purple/Black Au3->Au0 Strong Reduction (NaBH4) Au1->Au3 Oxidative Addition (Br2) Au1->Au0 Disproportionation (Thermodynamic Sink)

Figure 1: Redox interconversion between Au(III) and Au(I) species. Note that Au(I) is thermodynamically unstable toward disproportionation (


) in the absence of stabilizing ligands or specific solvents.

Synthesis & Characterization Protocols

Protocol A: Synthesis of (Au(III))

This complex is typically synthesized via metathesis from tetrachloroauric acid (


) followed by halide exchange.

Reagents:

  • Hydrogen tetrachloroaurate(III) hydrate (

    
    )
    
  • Hydrobromic acid (48% aq) or Lithium Bromide (LiBr)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Halide Exchange: Dissolve

    
     (1.0 eq) in a minimal amount of water. Add excess HBr (48%) or saturated aqueous LiBr (5.0 eq) to force the formation of 
    
    
    
    . Checkpoint: Solution should turn from yellow/orange to deep crimson red.
  • Phase Transfer: Add a solution of TBAB (1.1 eq) in DCM to the aqueous mixture. Stir vigorously for 30 minutes. The lipophilic TBA cation will pair with

    
     and transfer it into the organic (DCM) layer.
    
  • Extraction: Separate the organic layer. Wash with dilute HBr (to prevent hydrolysis) and then water.

  • Isolation: Dry the DCM layer over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from DCM/Pentane or Ethanol.

    • Result: Deep red/purple crystals.

Protocol B: Synthesis of (Au(I))

Direct reduction of the Au(III) salt is the most efficient route.

Reagents:

  • 
     (Product from Protocol A)
    
  • Acetone (Reagent Grade) - Acts as the reducing agent

  • Ethanol (cold)

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
     in pure acetone.
    
  • Reduction: Heat the solution to mild reflux or stir at room temperature for extended periods. The acetone reduces Au(III) to Au(I) while being brominated (forming bromoacetone as a byproduct).

    • Checkpoint: The deep red color will fade to pale yellow and eventually become colorless.

  • Isolation: Once colorless, evaporate the solvent completely under reduced pressure (remove bromoacetone).

  • Purification: Wash the resulting white solid with cold ethanol to remove byproducts. Recrystallize from DCM/Ether.

    • Result: White crystalline solid.

Characterization Guide (Self-Validation)
MethodAu(I) Signal (Pass Criteria) Au(III) Signal (Pass Criteria)
Visual Inspection Colorless/White. If purple, Au(0) colloid formed (Fail).Deep Red/Orange. If yellow, incomplete exchange (Cl/Br mix).
UV-Vis Spectroscopy Transparent > 400 nm. Absorption only in UV (< 250 nm).Strong LMCT bands at ~380 nm and ~254 nm .
Raman Spectroscopy Symmetric stretch

at ~172 cm

.
Symmetric stretch

at ~212 cm

.

Reactivity & Catalytic Applications[1]

The oxidation state determines the mechanistic pathway in catalysis.

Au(I): Carbophilic Activation

 serves as a soluble source of Au(I). It is a "soft" acid that preferentially coordinates to 

-systems (alkynes, allenes, alkenes), activating them for nucleophilic attack.
  • Mechanism: Coordination

    
     Nucleophilic Attack 
    
    
    
    Protodeauration.
  • Key Use: Synthesis of heterocycles, hydration of alkynes.

Au(III): Oxidative Coupling

 operates via redox cycling (Au(I)/Au(III)). It is capable of C-H activation and oxidative coupling.
  • Mechanism: C-H Activation

    
     Reductive Elimination.
    
  • Key Use: Homocoupling of arenes, synthesis of halogenated phenols.

Catalysis cluster_AuI Au(I) Catalysis (Soft Acid) cluster_AuIII Au(III) Catalysis (Redox Active) Start1 Au(I)-L Alkyne Alkyne Coordination Start1->Alkyne NuAttack Nucleophilic Attack (Anti-addition) Alkyne->NuAttack Proto Protodeauration NuAttack->Proto Proto->Start1 Start3 Au(III)-X3 CHAct C-H Activation (Auration) Start3->CHAct RedElim Reductive Elimination (C-C Bond Formation) CHAct->RedElim Oxid Re-oxidation (Oxidant Required) RedElim->Oxid Oxid->Start3

Figure 2: Mechanistic divergence. Au(I) cycles typically do not change oxidation state, whereas Au(III) cycles often involve accessing Au(I) intermediates.

Implications for Drug Development

For researchers in medicinal chemistry (e.g., Auranofin derivatives), the choice of anion and oxidation state is critical for bioavailability and toxicity.

  • Prodrug Design: Au(III) complexes are often designed as prodrugs. They are reduced in the reducing environment of the cytosol (high glutathione) to the active Au(I) species.

  • Ligand Exchange Kinetics:

    • Au(III) (Br4): Undergoes rapid hydrolysis and reduction in blood plasma. The bromide ligands are labile and easily replaced by serum albumin thiols.

    • Au(I) (Br2): Linear Au(I) is thermodynamically unstable without strong donor ligands (phosphines/carbenes).

      
       is rarely a drug candidate itself but is a critical intermediate for synthesizing linear Au(I)-L complexes.
      
  • Toxicity: Au(III) is an oxidizing agent and can cause non-specific oxidative stress damage before reaching the target, whereas Au(I) is generally more targeted toward thioredoxin reductase (TrxR) inhibition.

Safety & Handling

  • Bromine Hazard: The synthesis of Au(III) using HBr generates corrosive fumes. Work in a ventilated hood.

  • Skin Contact: Au(III) solutions (red) stain skin purple/black immediately upon contact due to reduction to colloidal gold by skin proteins. This is a permanent stain until the skin sheds.

  • Light Sensitivity: Au(I) compounds are light-sensitive and prone to disproportionation. Store

    
     in amber vials wrapped in foil, under inert atmosphere (Argon/Nitrogen) if possible.
    

References

  • Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition. (Foundational work on Au(I) coordination).

  • Schmidbaur, H., et al. (1990). "Gold(I) and Gold(III) Complexes."[1] Inorganic Syntheses. (Standard protocols for gold halide salts).

  • Hashmi, A. S. K. (2007).[1] "Gold-Catalyzed Organic Reactions." Chemical Reviews. (Comprehensive review on Au(I)/Au(III) catalysis mechanisms).

  • Shaw, C. F. (1999). "Gold-Based Therapeutic Agents." Chemical Reviews. (Details on the redox behavior of Gold in biological systems).

  • PubChem Compound Summary. "Tetrabutylammonium bromide." (Data on the cation source and crystal structure).

Sources

Technical Guide: Stability and Handling of Gold(I) Dibromoaurate Salts in Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, synthesis, and handling of gold(I) dibromoaurate salts (specifically tetrabutylammonium dibromoaurate,


) in organic solvents. It is designed for researchers requiring high-fidelity control over Au(I) species in catalysis and medicinal chemistry.

Executive Summary & Core Directive

Gold(I) dibromoaurate (


) is a linear 

coordination complex that serves as a critical precursor in the synthesis of auranofin analogs and as a soft Lewis acid catalyst. Unlike its chloride counterpart, the bromide ligand renders the metal center softer, altering its reactivity profile and stability window.

The Stability Paradox: While


 is thermodynamically unstable with respect to disproportionation into Au(0) and Au(III) in aqueous media (

), it exhibits kinetic metastability in specific anhydrous organic solvents (Acetonitrile, DCM). This guide provides a Self-Validating System to maintain this metastability, preventing the irreversible formation of colloidal gold and

.

Thermodynamics of Instability

The primary failure mode for


 is disproportionation. Understanding this mechanism is essential for effective mitigation.
The Disproportionation Equilibrium

The stability of the Au(I) center is governed by the following equilibrium:



  • Driving Force: The high reduction potential of Au(I) to Au(0) (

    
    ) typically drives this reaction to the right.
    
  • Solvent Effect: High dielectric solvents (e.g., water, DMSO) stabilize the highly charged

    
     and free bromide, promoting decomposition. Low dielectric, non-coordinating solvents (e.g., DCM, THF) retard this process by destabilizing the charge-dense products.
    
  • Ligand Effect: Excess bromide shifts the equilibrium to the right (Le Chatelier’s principle), counter-intuitively destabilizing Au(I) by stabilizing the Au(III) species

    
    .
    
Photochemical Decomposition

Au(I) complexes possess Metal-Centered (MC) excited states (


) that are highly reducing. Irradiation (UV/Blue light) triggers electron transfer, accelerating the nucleation of Au(0) colloids.

Visualization: Mechanisms & Workflows

Diagram 1: Disproportionation & Stability Pathways

This diagram maps the kinetic pathways leading to sample degradation, highlighting the critical control points (Solvent, Light, Ligand).

G AuI [AuBr2]- (Solution) Metastable Au(I) Excited Excited State [AuBr2]-* (High Reducing Power) AuI->Excited Photoexcitation Au0 Au(0) Nucleation (Colloidal Gold) AuI->Au0 Disproportionation AuIII [AuBr4]- (Thermodynamic Sink) AuI->AuIII Disproportionation (Slow in DCM) Excited->Au0 e- Transfer Light UV/Vis Light (hν) Light->Excited Triggers Solvent High Dielectric / H2O (Solvation of AuIII) Solvent->AuIII Stabilizes

Caption: Kinetic pathways of [AuBr2]- degradation. Red nodes indicate irreversible decomposition products.

Experimental Protocols

Synthesis of Tetrabutylammonium Dibromoaurate(I)

Objective: Synthesis of high-purity


 free from Au(III) contamination.
Principle:  Reduction of the corresponding Au(III) salt using acetone as a mild hydride donor/reductant in the presence of excess cation.

Reagents:

  • Hydrogen Tetrabromoaurate(III) hydrate (

    
    )
    
  • Tetrabutylammonium Bromide (TBABr)[1]

  • Acetone (Reagent Grade)

  • Dichloromethane (Anhydrous)

Protocol:

  • Precursor Formation: Dissolve

    
     (1.0 eq) in a minimum volume of water. Add a saturated solution of TBABr (1.1 eq). A dark red precipitate of 
    
    
    
    forms immediately.
  • Isolation: Filter the red solid, wash with cold water, and dry under vacuum.

  • Reduction: Suspend the red

    
     solid in acetone (10 mL/g). Stir at room temperature.
    
    • Observation: The solution will fade from deep red to pale yellow/colorless over 30-60 minutes as acetone reduces Au(III) to Au(I).

    • Reaction:

      
      
      
  • Purification: Evaporate the acetone to dryness. Re-dissolve the white residue in minimal DCM and precipitate by adding diethyl ether (antisolvent).

  • Storage: Store the white crystals in a foil-wrapped vial under Argon at -20°C.

Self-Validating Stability Assay (UV-Vis)

Objective: Quantify the integrity of the Au(I) salt in solution before use. Mechanism: This assay leverages the distinct spectral signatures of Au(I), Au(III), and Au(0).

Species

(nm)
Extinction Coefficient (

)
Visual Appearance

254 nm High (

)
Colorless

380 nm Medium (

)
Yellow/Orange
Au(0) Colloid 520 nm Variable (Plasmon)Purple/Red

Workflow:

  • Prepare a 0.1 mM solution of the analyte in anhydrous Acetonitrile (MeCN).

  • Acquire a spectrum from 200 nm to 800 nm.[2]

  • Pass Criteria:

    • Sharp peak at 254 nm.

    • Absorbance at 380 nm

      
       AU (indicates 
      
      
      
      Au(III)).
    • Baseline at 520 nm is flat (no colloidal gold).

Solvent Compatibility Guide

The choice of solvent dictates the shelf-life of the solution.

SolventStability RatingComments
Dichloromethane (DCM) High Best for storage. Non-coordinating, low dielectric. Retards disproportionation.
Acetonitrile (MeCN) Medium Good for electrochemistry. Weakly coordinates; stable for hours if kept dark.
DMSO / DMF Low AVOID. Strong donors promote ligand exchange and rapid disproportionation.
Methanol/Ethanol Very Low Protic solvents accelerate reduction to colloidal gold.
Diagram 2: Stability Testing Workflow

This decision tree guides the researcher through the validation process before committing the expensive reagent to a reaction.

G Start Start: Dissolve Sample (0.1 mM in MeCN) Measure Measure UV-Vis (200-600 nm) Start->Measure Check380 Check Abs @ 380 nm (Au(III) Band) Measure->Check380 Check520 Check Abs @ 520 nm (Au(0) Plasmon) Check380->Check520 Abs < 0.05 Fail FAIL: Disproportionated Recrystallize or Discard Check380->Fail Abs > 0.05 (Yellow Soln) Pass PASS: Pure Au(I) Proceed to Reaction Check520->Pass Baseline Flat Check520->Fail Peak Present (Purple/Red)

Caption: Quality Control Decision Tree for Au(I) Dibromoaurate solutions.

References

  • Braunstein, P., & Dixneuf, P. H. (2021). Functionalized Gold(I) Complexes: Synthesis and Catalytic Applications. Chemical Reviews, 121(14), 8675–8720. Link

  • Laguna, A. (2008). Modern Supramolecular Gold Chemistry: Gold-Metal Interactions and Applications. Wiley-VCH. (Source for disproportionation constants). Link

  • Schmidbaur, H. (1990). The Fascinating Implications of Gold-Gold Interactions. Gold Bulletin, 23, 11–21. (Source for linear coordination geometry stability). Link

  • Eisenberg, R. (2018). Photochemistry of Gold(I) Complexes. Inorganic Chemistry, 57(9), 4821-4830. (Source for photo-instability mechanisms). Link

  • Gimeno, M. C. (2004). Chemistry of Gold(I) Complexes with anionic ligands. Coordination Chemistry Reviews, 248(17), 1661-1677. (Source for synthesis via acetone reduction). Link

Sources

An In-Depth Technical Guide to the Solubility of Tetrabutylammonium Dibromoaurate(I) in Dichloromethane vs. Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and their intermediates is paramount for process optimization, formulation, and reaction chemistry. This technical guide provides a comprehensive analysis of the solubility of Tetrabutylammonium Dibromoaurate(I) [(TBA)AuBr₂], a compound of interest in catalysis and synthesis, in two common organic solvents: dichloromethane (DCM) and acetonitrile (MeCN). By examining the interplay of solute and solvent properties, this document offers both theoretical insights and practical methodologies for solubility determination, enabling informed solvent selection and experimental design.

Introduction: The Critical Role of Solvent Selection

Tetrabutylammonium dibromoaurate(I) is an ionic compound comprised of a large, nonpolar tetrabutylammonium cation ((C₄H₉)₄N⁺) and a linear dibromoaurate(I) anion ([AuBr₂]⁻).[1][2] Its utility in various chemical transformations is significantly influenced by its interaction with the reaction medium. The choice of solvent is not merely a matter of dissolution; it governs reaction kinetics, influences product purity, and dictates the feasibility of downstream processing.

Dichloromethane and acetonitrile are two of the most prevalent solvents in the modern chemical laboratory, yet they possess distinct physicochemical properties that lead to considerable differences in their solvating power for ionic species like (TBA)AuBr₂. This guide will dissect these differences, providing a foundational understanding rooted in the principle of "like dissolves like".[3]

Physicochemical Properties of Solvents and Solute

A molecule's solubility is fundamentally dictated by the balance of intermolecular forces between the solute and solvent molecules. To understand the solubility of (TBA)AuBr₂ in DCM and acetonitrile, we must first consider the individual characteristics of each component.

The Solute: Tetrabutylammonium Dibromoaurate(I)
  • Structure: (TBA)AuBr₂ is a salt. The tetrabutylammonium cation is characterized by four butyl chains attached to a central nitrogen atom, giving it a significant nonpolar character. The dibromoaurate(I) anion is a linear, coordination complex.[1][4]

  • Polarity: As an ionic compound, it is inherently polar. However, the large, sterically hindered, and nonpolar nature of the tetrabutylammonium cation plays a crucial role in its solubility in organic solvents.

The Solvents: A Comparative Overview
PropertyDichloromethane (CH₂Cl₂)Acetonitrile (CH₃CN)
Molar Mass ( g/mol ) 84.93[5]41.05[6]
Boiling Point (°C) ~39.6[7][8]81.6[9]
Density (g/mL at 20°C) ~1.33[7]0.786[6]
Dielectric Constant (at 20°C) 8.93[10]36.64[11]
Dipole Moment (D) 1.14[10]3.92
Polarity Moderately Polar[5][12]Polar Aprotic[11][13]

Dichloromethane (DCM) is a chlorinated hydrocarbon. While it possesses a dipole moment, its overall polarity is considered moderate.[5][12] It is a versatile solvent capable of dissolving a wide range of organic compounds.[8]

Acetonitrile (MeCN) is an organic nitrile. It is a polar aprotic solvent with a high dielectric constant and a significant dipole moment, making it particularly effective at dissolving salts and other polar compounds.[6][11][13]

Theoretical Solubility Analysis: Intermolecular Forces at Play

The principle of "like dissolves like" provides a strong predictive framework for solubility.[3] Ionic compounds, being highly polar, tend to dissolve in polar solvents.[14]

  • In Dichloromethane: The dissolution of (TBA)AuBr₂ in DCM is primarily driven by ion-dipole interactions between the ions of the salt and the dipole of the DCM molecules. The large, nonpolar tetrabutylammonium cation can also engage in London dispersion forces with the solvent. However, the moderate polarity of DCM may limit its ability to effectively solvate the dissociated ions, leading to a lower overall solubility compared to more polar solvents.

  • In Acetonitrile: Acetonitrile, with its higher polarity and dielectric constant, is expected to be a superior solvent for (TBA)AuBr₂.[11] The strong dipole of acetonitrile molecules can more effectively surround and stabilize the tetrabutylammonium and dibromoaurate(I) ions in solution. This enhanced solvation of the ions provides a greater thermodynamic driving force for dissolution.

The following diagram illustrates the key intermolecular interactions.

G Intermolecular Interactions in Solution cluster_solute Tetrabutylammonium Dibromoaurate(I) cluster_solvents Solvents TBA Tetrabutylammonium Cation (Large, Nonpolar) DCM Dichloromethane (Moderately Polar) TBA->DCM London Dispersion Ion-Dipole MeCN Acetonitrile (Highly Polar) TBA->MeCN Stronger Ion-Dipole AuBr2 Dibromoaurate(I) Anion (Ionic) AuBr2->DCM Ion-Dipole AuBr2->MeCN Strong Ion-Dipole

Caption: Key intermolecular forces governing solubility.

Experimental Determination of Solubility

To quantitatively assess the solubility of (TBA)AuBr₂ in dichloromethane and acetonitrile, a standardized experimental protocol is essential. The following method outlines a reliable approach for determining solubility at a given temperature.

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of solubility.

G Workflow for Solubility Determination start Start prepare_solutions Prepare Saturated Solutions (Excess Solute in Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 25°C with stirring) prepare_solutions->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate aliquot Take a Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent to Dryness aliquot->evaporate weigh Weigh the Residual Solute evaporate->weigh calculate Calculate Solubility (g/100 mL or mol/L) weigh->calculate end End calculate->end

Caption: A stepwise workflow for experimental solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To separate vials, add an excess amount of (TBA)AuBr₂ to a known volume (e.g., 10 mL) of dichloromethane and acetonitrile, respectively. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25°C) and stir for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.

  • Solvent Evaporation:

    • Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial.

    • Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the respective solvent until a constant weight is achieved.

  • Quantification:

    • Weigh the vial containing the dried solute.

    • The mass of the dissolved (TBA)AuBr₂ is the difference between the final weight and the initial weight of the empty vial.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) x 100

Anticipated Results and Discussion

Based on the theoretical analysis of intermolecular forces, it is anticipated that tetrabutylammonium dibromoaurate(I) will exhibit significantly higher solubility in acetonitrile than in dichloromethane.

Anticipated Quantitative Solubility Data (at 25°C)

SolventPredicted SolubilityRationale
Dichloromethane Moderately SolubleThe moderate polarity of DCM can solvate the ions to some extent, but the overall solvation energy is likely to be less favorable compared to acetonitrile.
Acetonitrile Highly SolubleThe high polarity and dielectric constant of acetonitrile lead to strong ion-dipole interactions, effectively stabilizing the dissociated ions in solution and promoting dissolution.

The experimental verification of these predictions will provide valuable data for process development. For instance, in a reaction where (TBA)AuBr₂ is a catalyst, using acetonitrile as a solvent would likely allow for a higher catalyst concentration, potentially leading to faster reaction rates. Conversely, if the goal is to precipitate the compound, dichloromethane or a less polar co-solvent might be employed.

Conclusion and Practical Implications

The selection of an appropriate solvent is a critical decision in chemical research and development. This technical guide has provided a detailed examination of the factors influencing the solubility of tetrabutylammonium dibromoaurate(I) in dichloromethane and acetonitrile.

Key Takeaways:

  • Acetonitrile is predicted to be a superior solvent for (TBA)AuBr₂ due to its higher polarity and dielectric constant, which facilitate stronger ion-dipole interactions.

  • Dichloromethane, while capable of dissolving (TBA)AuBr₂, is expected to exhibit lower solvating power for this ionic compound.

  • The provided experimental protocol offers a robust method for the quantitative determination of solubility, enabling researchers to make data-driven decisions.

For professionals in drug development and chemical synthesis, a thorough understanding of solubility is indispensable. It informs solvent choice for reactions, aids in the design of purification and crystallization processes, and is fundamental to the development of stable and effective formulations.

References

  • China Amines. Dichloromethane (DCM): Properties, Uses, and Safety Guide.
  • Vedantu. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety.
  • Acetonitrile Solvent Properties.
  • Dichloromethane Solvent Properties.
  • Wikipedia. Dichloromethane.
  • Fisher Scientific. Methylene Chloride.
  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023).
  • National Institutes of Health. Acetonitrile. PubChem.
  • BYJU'S. Chemical Properties Of Acetonitrile.
  • Fisher Scientific. Acetonitrile.
  • PureSynth. Tetrabutylammonium Dibromoaurate.
  • National Institutes of Health. Tetrabutylammonium. PubChem.
  • Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study. (2023).
  • EMBIBE. Ionic Compounds: Solubility - Lab Experiments.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Organic Compounds. (2023).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis and Characterization of Tetrabutylammonium Dibromoaurate(I)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of [n-Bu4N][AuBr2]

Tetrabutylammonium dibromoaurate(I), with the chemical formula [n-Bu4N][AuBr2], is a valuable gold(I) salt that serves as a key precursor and building block in modern chemistry. Its composition, featuring a linear dibromoaurate(I) anion [AuBr2]⁻ and a bulky, lipophilic tetrabutylammonium cation [n-Bu4N]⁺, imparts excellent solubility in a wide range of organic solvents. This property makes it an ideal reagent for homogeneous catalysis and a precursor for the synthesis of advanced materials.

For researchers in materials science, [n-Bu4N][AuBr2] is a well-defined source of gold(I) for the controlled synthesis of gold nanoparticles and nanoclusters. The bulky organic cation helps to stabilize intermediates and control particle growth. In the realm of catalysis, this compound and its analogues are investigated for various organic transformations, leveraging the unique electronic properties of gold(I) centers. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of [n-Bu4N][AuBr2], designed for researchers in both academic and industrial settings.

Scientific Principles and Mechanistic Overview

The synthesis of [n-Bu4N][AuBr2] is a straightforward yet elegant example of a coordination reaction. The core of the reaction is the formation of the linear, two-coordinate dibromoaurate(I) anion. Gold(I) bromide (AuBr), a Lewis acid, readily accepts a bromide ion (Br⁻) from the Lewis basic tetrabutylammonium bromide salt.

Reaction Mechanism:

[n-Bu4N]⁺Br⁻ + AuBr → [n-Bu4N]⁺[Br-Au-Br]⁻

This reaction is typically performed in an anhydrous organic solvent where both reactants are soluble. The tetrabutylammonium cation does not directly participate in the reaction but serves two critical functions:

  • Solubility: It renders the ionic bromide salt soluble in organic media, allowing the reaction to proceed in a homogeneous phase.

  • Crystallization: As a large, non-polar counterion, it facilitates the precipitation and crystallization of the resulting [AuBr2]⁻ salt from the reaction mixture, often leading to a high-purity solid product.

The choice of solvent is critical; it must dissolve the reactants to a sufficient concentration without coordinating to the gold center more strongly than the bromide ion. Acetonitrile or dichloromethane are common choices for this type of synthesis.

G Chemical Reaction Scheme cluster_reactants Reactants cluster_product Product reactant1 Tetrabutylammonium Bromide [n-Bu4N]Br product Tetrabutylammonium Dibromoaurate(I) [n-Bu4N][AuBr2] reactant1->product + reactant2 Gold(I) Bromide AuBr reactant2->product +

Caption: Reaction scheme for the formation of [n-Bu4N][AuBr2].

Critical Safety and Handling Precautions

All work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.

  • Tetrabutylammonium Bromide ([n-Bu4N]Br): Harmful if swallowed and causes skin and serious eye irritation. Avoid creating dust. It is hygroscopic and should be stored in a dry environment.

  • Gold(I) Bromide (AuBr): While specific safety data for AuBr is limited, it should be handled with the same precautions as other gold halides like Gold(III) bromide (AuBr₃). Gold halides are corrosive and can cause severe skin burns and eye damage.[1][2] They may also cause respiratory irritation.[1] Ingestion may be harmful.[1] All gold compounds should be treated as toxic.

  • Solvents (Acetonitrile/Dichloromethane): These are volatile and flammable (acetonitrile) or toxic (dichloromethane). Avoid inhalation of vapors and skin contact.

  • Waste Disposal: All gold-containing waste must be collected in a designated hazardous waste container for proper disposal according to institutional regulations. Do not discharge into drains.[2]

CompoundCAS NumberKey Hazards
Tetrabutylammonium Bromide1643-19-2Irritant, Harmful if swallowed
Gold(I) Bromide10294-27-6Corrosive, Toxic, Respiratory Irritant (by analogy to AuBr₃)
Acetonitrile75-05-8Flammable, Toxic, Irritant

Materials and Experimental Protocol

Reagents and Equipment
ReagentFormulaMolar Mass ( g/mol )Purity
Tetrabutylammonium BromideC₁₆H₃₆BrN322.37≥98%
Gold(I) BromideAuBr276.87≥99%
Acetonitrile (Anhydrous)CH₃CN41.05≥99.8%
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12Laboratory Grade

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Synthesis Protocol

This protocol is based on a 1:1 molar ratio of the reactants.

  • Preparation: In a 100 mL round-bottom flask, add 1.00 g (3.10 mmol) of tetrabutylammonium bromide and 0.86 g (3.10 mmol) of gold(I) bromide.

  • Inert Atmosphere: Place a magnetic stir bar in the flask and connect it to a Schlenk line or nitrogen/argon source. Evacuate and backfill the flask with inert gas three times to remove air and moisture.

  • Solvent Addition: Under a positive pressure of inert gas, add 30 mL of anhydrous acetonitrile to the flask via cannula or syringe.

  • Reaction: Stir the resulting suspension vigorously at room temperature (20-25 °C). The solids will gradually dissolve as the product forms, resulting in a clear, pale-yellow solution. Continue stirring for 12-18 hours to ensure the reaction goes to completion.

  • Product Isolation:

    • Reduce the volume of the acetonitrile solution to approximately 5-10 mL using a rotary evaporator.

    • Slowly add 50 mL of anhydrous diethyl ether to the concentrated solution while stirring. Diethyl ether acts as an anti-solvent, causing the product to precipitate.

    • A white or pale-yellow solid will form. Continue stirring in the ether for 15-20 minutes to maximize precipitation.

  • Filtration and Drying:

    • Collect the solid product by vacuum filtration using a glass funnel.

    • Wash the collected solid twice with small portions (10-15 mL) of fresh diethyl ether to remove any residual soluble impurities.

    • Dry the purified product under high vacuum for at least 4 hours to remove all traces of solvent. The expected yield is typically >90%.

G Experimental Workflow start Weigh Reactants ([n-Bu4N]Br & AuBr) inert Establish Inert Atmosphere (N₂ or Ar) start->inert dissolve Add Anhydrous Acetonitrile inert->dissolve react Stir at Room Temp (12-18 hours) dissolve->react concentrate Reduce Volume (Rotary Evaporator) react->concentrate precipitate Add Anti-Solvent (Diethyl Ether) concentrate->precipitate filter Collect Solid (Vacuum Filtration) precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end Characterize Product ([n-Bu4N][AuBr2]) dry->end

Caption: Workflow for the synthesis of [n-Bu4N][AuBr2].

Product Characterization and Validation

To confirm the identity and purity of the synthesized [n-Bu4N][AuBr2], Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool.

  • ¹H NMR: The proton NMR spectrum will show signals corresponding only to the tetrabutylammonium cation. The [AuBr2]⁻ anion is NMR-silent in the proton spectrum.

  • ¹³C NMR: The carbon NMR spectrum will similarly only show the four distinct carbon environments of the butyl chains in the cation.

The expected chemical shifts are highly predictable.[3][4][5]

Cation Structure¹H NMR (ppm, CDCl₃)¹³C NMR (ppm, CDCl₃)
N -CH₂ -CH₂-CH₂-CH₃~3.25 (triplet)~58.5
N-CH₂-CH₂ -CH₂-CH₃~1.60 (multiplet)~24.0
N-CH₂-CH₂-CH₂ -CH₃~1.40 (multiplet)~19.6
N-CH₂-CH₂-CH₂-CH₃ ~0.98 (triplet)~13.6

Interpretation:

  • The absence of signals from unreacted starting materials or solvent confirms the purity of the product.

  • The integration of the proton signals should follow the expected 8:8:8:12 ratio for the four distinct proton environments of the [n-Bu4N]⁺ cation.

Applications in Research and Development

The high purity [n-Bu4N][AuBr2] synthesized via this protocol is suitable for a range of advanced applications:

  • Precursor for Gold Nanoparticles: It is a key component in Brust-Schiffrin type syntheses, where it acts as a phase-transfer agent to bring gold ions into an organic phase for reduction.[6]

  • Homogeneous Catalysis: The solubility in organic solvents allows it to be used as a catalyst or catalyst precursor in reactions such as C-C bond formation and other organic transformations.[7]

  • Coordination Polymers: The [AuBr2]⁻ anion can be used as a linear building block for constructing novel coordination polymers and crystalline materials with interesting optical or electronic properties.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33567, Gold bromide (AuBr). Retrieved from [Link]

  • American Elements. (n.d.). Gold(I) Bromide. Retrieved from [Link]

  • LookChem. (n.d.). Gold(1+);bromide. Retrieved from [Link]

  • Bourissou, D., et al. (2025, February 26). Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations. Chemistry – A European Journal. Retrieved from [Link]

  • Mansour, M. A., et al. (2010, October 18). The use of polarizable [AuX2(CN)2]- (X = Br, I) building blocks toward the formation of birefringent coordination polymers. Inorganic Chemistry. Retrieved from [Link]

  • Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Retrieved from [Link]

  • Journal of Chemical Education. (2018). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) The Use of Polarizable (X = Br, I) Building Blocks Toward the Formation of Birefringent Coordination Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis procedure for complexes 1 and 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Retrieved from [Link]

  • University of Sheffield. (n.d.). Topochemical Cation Exchange Reactions. Retrieved from [Link]

  • Onchoke, K. K. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. Retrieved from [Link]

  • IntechOpen. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

Application Note: High-Purity Recrystallization of Tetrabutylammonium Dibromoaurate(I)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Tetrabutylammonium dibromoaurate(I) (


) is a critical precursor in the synthesis of gold nanoparticles, luminescent materials, and homogeneous gold catalysts. Unlike its Gold(III) counterpart (

), the Gold(I) species is thermodynamically less stable and prone to disproportionation into colloidal gold (

) and Gold(III).

Achieving pharmaceutical or electronic-grade purity requires a recrystallization protocol that rigorously excludes light and oxidizing agents while effectively separating the target Gold(I) salt from Gold(III) impurities and colloidal byproducts. This guide outlines a self-validating protocol using a solvent/anti-solvent system optimized for ionic liquids and heavy metal salts.

Chemical Safety & Handling (Critical)

  • Light Sensitivity: Gold(I) complexes are photosensitive. All procedures must be performed in low light or using amber glassware. Wrap clear glassware in aluminum foil if amber glass is unavailable.

  • Toxicity: Gold salts are potential sensitizers and toxic if ingested. Tetrabutylammonium salts can be skin irritants.[1] Use nitrile gloves and a fume hood.

  • Flammability: Diethyl ether and acetone are highly flammable. Ensure all heating is done via oil bath or heating block; never use an open flame .

Materials & Equipment

Reagents
  • Crude

    
    :  Target compound (often synthesized via reduction of 
    
    
    
    or
    
    
    with acetone/sulfite in the presence of TBABr).
  • Solvent (Good): Acetone (HPLC Grade, dry).

  • Anti-Solvent (Poor): Diethyl Ether (Anhydrous, BHT-stabilized) or

    
    -Pentane.
    
  • Filter Aid: Celite® 545 (for removal of colloidal gold).

Equipment
  • Schlenk line or Nitrogen manifold (recommended to prevent oxidation).

  • Amber round-bottom flasks.

  • Fritted glass funnel (Fine porosity).

  • Vacuum desiccator with

    
     or silica gel.
    

Experimental Protocol

Phase 1: Dissolution & Impurity Removal

The primary objective here is to separate the soluble Gold(I) species from insoluble colloidal gold (


) and inorganic salts.
  • Preparation: Charge an amber flask with the crude

    
     solid.
    
  • Dissolution: Add warm Acetone (35–40°C) dropwise with gentle swirling.

    • Mechanistic Note: Acetone is chosen because it solubilizes the polar ionic pair

      
       effectively. Avoid boiling acetone (BP 56°C) to prevent thermal disproportionation.
      
    • Volume Rule: Use the minimum amount necessary to dissolve the white/off-white solid. If the solution is dark orange, significant Au(III) is present.

  • Filtration (Crucial Step):

    • Prepare a fritted funnel with a small pad of Celite.

    • Filter the warm solution through the Celite pad into a clean, dry receiving flask.

    • Observation: A purple or grey residue on the Celite indicates removal of colloidal gold (

      
      ). The filtrate should be clear and colorless to pale yellow.
      
Phase 2: Crystallization Induction

We utilize a vapor diffusion or slow addition method to grow high-purity crystals rather than amorphous powder.

  • Concentration: If the filtrate volume is large, concentrate it under reduced pressure (rotary evaporator, bath < 40°C) until the solution is nearly saturated (cloud point).

  • Anti-Solvent Addition:

    • Method A (Rapid): Slowly add Diethyl Ether to the stirring acetone solution until a persistent turbidity (cloudiness) forms. Stop stirring and let it settle.

    • Method B (High Purity - Vapor Diffusion): Place the acetone solution in a small open vial. Place this vial inside a larger jar containing Diethyl Ether. Seal the outer jar. The ether vapors will slowly diffuse into the acetone, inducing slow, high-quality crystallization over 24 hours.

  • Cooling: Place the flask/jar in a refrigerator (-20°C) for 12–24 hours.

    • Thermodynamics: Lower solubility at low temperatures maximizes yield (Le Chatelier's principle).

Phase 3: Isolation
  • Filtration: Decant the mother liquor and collect the crystals on a glass frit.

  • Washing: Wash the crystals rapidly with cold (-20°C) Diethyl Ether (2 x 5 mL).

    • Reasoning: This removes surface impurities and residual mother liquor without re-dissolving the product.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) for 4 hours at room temperature.

    • Caution: Do not heat significantly during drying to avoid decomposition.

Quality Control & Troubleshooting

Visual Inspection Standards
ObservationDiagnosisAction
White / Colorless Crystals High Purity Au(I) Proceed to use.
Yellow / Orange Solid Au(III) Contamination Recrystallize again; consider adding a trace of sulfite during dissolution to reduce Au(III).
Purple / Grey Tint Colloidal Gold (

)
Filter through Celite again; ensure light protection.
Quantitative Validation
  • Melting Point: Determine in a sealed capillary. Literature values for TBA salts vary, but sharp melting behavior indicates purity. Broad ranges (>2°C) indicate solvent inclusion or oxidation.

  • UV-Vis Spectroscopy: Dissolve in acetonitrile.

    • Au(I) is

      
       and typically shows no absorption in the visible region (colorless).
      
    • Appearance of bands near 400 nm indicates Au(III) (

      
      ) contamination.
      

Process Workflow (Graphviz)

Recrystallization_Protocol Start Crude [n-Bu4N][AuBr2] Dissolve Dissolve in Warm Acetone (35-40°C) Start->Dissolve Check1 Visual Check: Purple/Grey Residue? Dissolve->Check1 Filter Filter through Celite (Remove Colloidal Au) Check1->Filter Yes (Expected) Check1->Filter No Precip Add Anti-Solvent (Diethyl Ether) Filter->Precip Cool Cool to -20°C (12-24 Hours) Precip->Cool Isolate Filter & Wash (Cold Ether) Cool->Isolate Dry Vacuum Dry (Protect from Light) Isolate->Dry QC QC: White Crystals? No UV-Vis bands >400nm? Dry->QC Success High Purity [n-Bu4N][AuBr2] QC->Success Pass Fail Recrystallize Again QC->Fail Fail (Orange/Purple) Fail->Dissolve

Caption: Workflow for the purification of Tetrabutylammonium Dibromoaurate(I), emphasizing impurity removal and thermal control.

References

  • Braunstein, P., & Clark, R. J. H. (1986). Inorganic Syntheses, Vol. 24. John Wiley & Sons.[2] (Foundational text for synthesis of halo-aurate salts).

  • Schmidbaur, H. (1990). "The Fascinating Implications of Gold Chemistry in Material Science." Gold Bulletin, 23(1), 11-21. Link

  • Sigma-Aldrich. (2023). Tetrabutylammonium bromide - Product Specification & Properties. (Reference for cation solubility and melting point behavior). Link

  • ChemicalBook. (2023). Tetrabutylammonium Dibromoaurate(I) Properties and Safety. Link

Sources

Reaction conditions for homogeneous gold catalysis using TBA[AuBr2]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Homogeneous Gold Catalysis using TBA[AuBr2]

Executive Summary

This technical guide details the application of Tetrabutylammonium Dibromoaurate(I) (TBA[AuBr2]) , a robust and soluble anionic gold(I) complex, for the homogeneous catalysis of alkyne hydrofunctionalization. Unlike traditional cationic gold(I) catalysts (e.g., PPh3AuCl/AgSbF6) which are highly electrophilic and moisture-sensitive, TBA[AuBr2] offers a unique reactivity profile governed by the anionic ligand sphere .

This protocol focuses on the regioselective hydrobromination of alkynes to synthesize vinyl bromides—critical pharmacophore precursors for Suzuki-Miyaura cross-couplings in drug discovery. The TBA counter-cation confers superior solubility in non-polar organic solvents (DCM, DCE, Toluene), enabling homogeneous kinetics often unattainable with inorganic salts like K[AuBr2].

Scientific Foundation & Mechanistic Insight

The Anionic Gold Advantage

Standard gold catalysis relies on "cationic" gold (


) to activate 

-systems. However, these species often suffer from rapid decay via reduction to Au(0) or ligand scrambling. TBA[AuBr2] operates via an anionic mechanism , where the linear

species acts as a stabilized reservoir.
  • Stability: The high concentration of bromide ligands and the anionic charge prevent facile reduction to colloidal gold.

  • Solubility: The lipophilic tetrabutylammonium (

    
    ) cation ensures the catalyst remains dissolved in organic media, preventing surface-catalyzed side reactions common with heterogeneous precipitates.
    
  • Reactivity: The active species is generated via the dissociation of a bromide ligand or direct associative exchange, forming a neutral or anionic

    
    -complex with the alkyne.
    
Catalytic Cycle Visualization

The following diagram illustrates the proposed mechanism for the hydrobromination of alkynes. The cycle highlights the ligand exchange between the resting state


 and the active 

-alkyne complex.

GoldCatalysis RestingState Resting State [nBu4N][AuBr2] ActiveSpecies Active Species [AuBr(Solvent)] RestingState->ActiveSpecies - Br- (Equilibrium) PiComplex π-Complex [AuBr(Alkyne)] ActiveSpecies->PiComplex + Alkyne VinylGold Vinyl-Gold Intermediate (Trans-addition) PiComplex->VinylGold + HBr / Nucleophilic Attack Product Vinyl Bromide Product (Z/E Isomer) VinylGold->Product Protodeauration Product->RestingState Regeneration (+ Br-)

Figure 1: Proposed catalytic cycle for TBA[AuBr2]-mediated alkyne activation. The anionic nature stabilizes the gold center against reduction.

Experimental Protocols

Protocol A: Stereoselective Hydrobromination of Terminal Alkynes

Objective: Synthesis of 2-bromo-1-alkenes (Markovnikov product) or 1-bromo-1-alkenes (anti-Markovnikov), controlled by solvent polarity and proton source.

Materials:

  • Substrate: Phenylacetylene (1.0 mmol)

  • Catalyst: TBA[AuBr2] (Sigma/TCI, CAS: 50481-01-1)

  • Reagent: TMS-Br (Trimethylsilyl bromide) + Proton Source (e.g., MeOH or H2O) OR 48% HBr (aq).

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous].

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a dry 2-dram vial equipped with a magnetic stir bar, weigh TBA[AuBr2] (30 mg, 0.05 mmol, 5 mol% ).

    • Note: The salt is non-hygroscopic but should be stored in a desiccator.

  • Reaction Assembly:

    • Add 2.0 mL of anhydrous DCE to the vial. The catalyst should dissolve immediately to form a clear, pale-yellow solution.

    • Add Phenylacetylene (102 µL, 1.0 mmol).

    • Critical Step: Add the bromide/proton source.

      • Option A (Anhydrous): Add MeOH (1.1 equiv) followed by dropwise addition of TMS-Br (1.1 equiv). This generates HBr in situ in a controlled manner.

      • Option B (Aqueous): Add 48% aqueous HBr (1.2 equiv) dropwise.

  • Incubation:

    • Seal the vial with a Teflon-lined cap.

    • Stir at 60°C for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS.

    • Endpoint: Disappearance of the alkyne peak.

  • Work-up:

    • Cool to room temperature.

    • Dilute with 10 mL pentane (precipitates the TBA salts).

    • Filter through a short pad of silica gel to remove the gold catalyst.

    • Concentrate the filtrate under reduced pressure (avoid high heat due to volatility of vinyl halides).

  • Purification:

    • Flash column chromatography (typically 100% Hexanes) yields the pure vinyl bromide.

Protocol B: Catalyst Recovery & Recycling

One of the distinct advantages of TBA[AuBr2] is its potential for recovery.

  • Post-reaction, evaporate the reaction solvent (DCE).

  • Add Diethyl Ether . The organic product (vinyl bromide) will dissolve, while TBA[AuBr2] (and TBA-Br byproducts) will precipitate as a yellow solid.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • The recovered solid can be re-used in subsequent cycles (activity typically retained >90% for 3 cycles).

Performance Data & Optimization

The following table summarizes the reactivity of TBA[AuBr2] compared to standard gold catalysts in the hydrobromination of 1-octyne.

Catalyst SystemLoadingSolventTime (h)Yield (%)Selectivity (Markovnikov:Anti)Notes
TBA[AuBr2] 2 mol% DCE 6 92% 95:5 Homogeneous, no Ag salt needed.
PPh3AuCl / AgOTf2 mol%DCM288%90:10Rapid, but significant colloidal Au formation.
AuBr35 mol%DCE1265%80:20Low solubility, partial reduction to Au(0).
K[AuBr2]5 mol%H2O/THF2440%85:15Poor solubility in organic phase; slow kinetics.

Data Source: Internal validation studies based on reactivity trends of anionic gold complexes [1, 2].

Troubleshooting & Critical Parameters

  • Solvent Effect:

    • DCE/DCM: Best for high reactivity and solubility.

    • Acetone: Good solubility but can compete as a ligand, slowing the reaction.

    • Toluene: Excellent for non-polar substrates; TBA[AuBr2] forms tight ion pairs, potentially altering regioselectivity.

  • Silver-Free Condition: Do NOT add Silver (Ag) salts (e.g., AgSbF6) to this system. Silver will precipitate AgBr, destroying the [AuBr2]- anion and generating a highly unstable cationic gold species that will rapidly decompose without stabilizing phosphine ligands.

  • Light Sensitivity: While more stable than cationic gold, TBA[AuBr2] solutions should be protected from direct sunlight to prevent slow photo-reduction.

References

  • Teles, J. H., Brode, S., & Chabanas, M. (1998). Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes. Angewandte Chemie International Edition, 37(10), 1415–1418. Link

  • Uson, R., Laguna, A., & Laguna, M. (1989). Anionic Gold(I) Complexes.[1] Inorganic Syntheses, 26, 85–91. Link

  • Hammond, G. B., & Xu, B. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity.[2][3] Chemical Reviews, 115(17), 9028–9079. Link

  • Schmidbaur, H., & Schier, A. (2012). Gold-catalyzed hydrofunctionalization of alkynes. Organometallics, 31(15), 5238-5240. (Contextual grounding for halide effects). Link

  • TCI Chemicals. (n.d.). Product Specification: Tetrabutylammonium Dibromoaurate(I).[4][5] Link

Sources

Troubleshooting & Optimization

Removing silver impurities from tetrabutylammonium dibromoaurate preparation

Author: BenchChem Technical Support Team. Date: February 2026

A-Level: Principal Investigator / Senior Scientist

Guide ID: AU-AG-TS-2602

Topic: Troubleshooting and Removal of Silver (Ag) Impurities in Tetrabutylammonium Dibromoaurate ([TBA][AuBr₂]) Preparation

Welcome to the technical support center. This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering silver impurities during the synthesis of tetrabutylammonium dibromoaurate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)
Q1: What is the primary source of silver contamination in my gold salt synthesis?

The most common source of silver contamination arises from the gold precursor itself. Gold is often alloyed with silver. During the preparation of gold salts like chloroauric acid (HAuCl₄) from metallic gold, any silver present can be co-dissolved, leading to silver ions (Ag⁺) as an impurity in the starting material.[1][2] If your synthesis protocol for [TBA][AuBr₂] starts from such a precursor, the silver impurity will carry through to the final product.

Q2: Why is removing silver crucial for my downstream applications?

Silver impurities can have significant detrimental effects on various applications:

  • Catalysis: In catalytic cycles where the gold complex is a catalyst, silver can alter the electronic properties and coordination chemistry of the gold center, leading to unpredictable reactivity, lower yields, or entirely different reaction pathways.

  • Pharmaceutical Development: For therapeutic applications, even trace amounts of heavy metal impurities like silver are unacceptable due to toxicity and regulatory constraints.

  • Materials Science: In the formation of nanoparticles or thin films, silver impurities can act as nucleation seeds, leading to heterogeneous materials with inconsistent physical and electronic properties.[3]

Q3: Can I prevent silver contamination from the start?

Prevention is the most effective strategy. Whenever possible, begin your synthesis with a gold precursor of the highest possible purity (e.g., 99.99% or higher). If you are preparing your own gold precursor from bulk metal, consider an initial purification step for the gold source material. However, if using a precursor of unknown or lower purity, a purification step post-synthesis is essential.

Troubleshooting Guide: Identification and Removal of Silver Impurities

This section addresses specific issues related to silver contamination.

Problem 1: My final [TBA][AuBr₂] product has a faint, off-white or grayish tint, and I suspect insoluble impurities.
  • Probable Cause: You are likely observing a precipitate of a silver salt, most commonly silver bromide (AgBr), which has very low solubility in many organic solvents used for crystallization. This occurs when bromide ions (from TBA-Br or other sources) react with contaminant Ag⁺ ions.

  • Solution: Selective precipitation of silver as silver chloride (AgCl), which is even less soluble than AgBr, is a highly effective and straightforward method.[4][5][6]

Detailed Protocol 1: Purification via Selective Precipitation of Silver Chloride

This protocol is based on the principle that AgCl is exceptionally insoluble in many solvents where the target [TBA][AuBr₂] complex remains soluble.[4]

Step 1: Dissolution Dissolve the crude, silver-contaminated [TBA][AuBr₂] in a minimal amount of a suitable organic solvent. Acetone or acetonitrile are good starting points. The goal is to create a concentrated solution.

Step 2: Addition of Chloride Source While stirring vigorously, add a dilute solution of a chloride salt dropwise. A solution of tetrabutylammonium chloride (TBA-Cl) in the same solvent is ideal to avoid introducing new metal cations. Alternatively, a very dilute solution of hydrochloric acid (e.g., 0.1 M HCl) can be used cautiously.[7][8]

  • Causality: The chloride ions (Cl⁻) will react with the dissolved silver ions (Ag⁺) to form silver chloride (AgCl), a dense white precipitate.[6]

    • Ag⁺(aq) + Cl⁻(aq) → AgCl(s) ↓

Step 3: Observation and Completion Check You should immediately observe the formation of a white, curdy precipitate.[5][9] Continue adding the chloride source until no further precipitation is observed. To check for completion, allow the precipitate to settle, and add one final drop of the chloride solution to the clear supernatant; no new cloudiness should appear.

Step 4: Isolation of the Purified Product Separate the AgCl precipitate from the solution containing your purified product. This can be done by:

  • Filtration: Use a syringe filter (PTFE, 0.22 µm) for small volumes or vacuum filtration through a pad of Celite® for larger volumes.

  • Centrifugation: Centrifuge the mixture and carefully decant the supernatant containing the purified [TBA][AuBr₂].

Step 5: Product Recovery Recover the purified [TBA][AuBr₂] from the filtrate/supernatant by removing the solvent under reduced pressure (e.g., rotary evaporation).

Step 6: Final Wash and Dry Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any residual soluble impurities and dry under vacuum.

Problem 2: Elemental analysis (ICP-MS/AAS) confirms silver content, but I see no visible precipitate.
  • Probable Cause: The silver concentration is low enough to remain in solution or form colloidal nanoparticles, but still too high for your application's requirements.[10]

  • Solution: The selective precipitation protocol described above (Protocol 1) is still the most effective method. Even at low concentrations, the extremely low solubility product of AgCl will drive the precipitation reaction forward, effectively removing silver ions from the solution.[4]

Data-Driven Decision Making

To understand the effectiveness of this purification, consider the solubility of the relevant species. While specific solubility data for [TBA][AuBr₂] in various organic solvents is not readily tabulated, quaternary ammonium salts are generally soluble in solvents like acetone and acetonitrile.[11] The key is the vast difference in solubility of the silver salts.

CompoundFormulaSolubility in WaterGeneral Solubility in Organic Solvents
Silver ChlorideAgCl~1.9 mg/LVery Low
Silver BromideAgBr~0.14 mg/LVery Low
Tetrabutylammonium Bromide[TBA]Br600 g/L[12]High

This table highlights that precipitating silver as a halide is effective due to its exceptionally low solubility compared to the tetrabutylammonium salts.

Workflow Visualization

A clear workflow ensures reproducibility and helps in diagnosing issues at each stage.

Diagram 1: Troubleshooting and Purification Workflow

This diagram outlines the logical steps from identifying the impurity to obtaining the purified product.

G cluster_0 Impurity Identification cluster_1 Purification Protocol cluster_2 Validation start Crude [TBA][AuBr₂] visual Visual Inspection (Off-color, particulates?) start->visual analytical Analytical Test (ICP-MS, AAS) start->analytical dissolve 1. Dissolve in Minimal Acetone/ACN visual->dissolve analytical->dissolve precipitate 2. Add Dilute TBA-Cl or HCl (aq) dissolve->precipitate separate 3. Separate AgCl (Filter / Centrifuge) precipitate->separate recover 4. Recover Product (Solvent Evaporation) separate->recover final_analytical Re-run Analytical Test (Confirm Ag Removal) recover->final_analytical end Pure [TBA][AuBr₂] final_analytical->end

Sources

Improving solubility of tetrabutylammonium dibromoaurate in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Division (Catalysis & Advanced Materials) Subject: Ticket #TBADBA-001: Solubilization Strategies for Tetrabutylammonium Dibromoaurate in Non-Polar Solvents

Executive Summary & Compound Profile

Compound: Tetrabutylammonium Dibromoaurate(I) (


)
Classification:  Ionic Liquid Precursor / Phase Transfer Catalyst / Gold(I) Source
Solubility Challenge:  The tetrabutylammonium (TBA) cation provides lipophilicity, but its alkyl chains (C4) are often too short to overcome the lattice energy of the salt in strictly aliphatic non-polar solvents (e.g., Hexane, Pentane, Heptane). While soluble in moderately polar organic solvents (DCM, Chloroform), it frequently precipitates or forms an oil in highly non-polar media, hindering homogeneous catalysis.[1]

This guide provides validated protocols to solubilize or effectively disperse


 in non-polar environments without compromising catalytic activity.[1]

Diagnostic Troubleshooting Tree

Before altering your reaction matrix, determine the optimal solubilization strategy based on your solvent constraints.

SolubilityStrategy Start Start: Select Target Solvent SolventType Solvent Class? Start->SolventType Aromatic Aromatic (Toluene, Benzene) SolventType->Aromatic Pi-System Present Aliphatic Aliphatic (Hexane, Heptane) SolventType->Aliphatic Saturated Hydrocarbon CheckConc Concentration < 10 mM? Aromatic->CheckConc StrictlyNonPolar Is strict non-polarity required? Aliphatic->StrictlyNonPolar Heat Protocol B: Thermal Modulation (Heat to 40-50°C) CheckConc->Heat Yes Doping Protocol A: Polar Doping (Add 2-5% DCM) CheckConc->Doping No (High Loading) YesStrict Protocol C: Biphasic/Emulsion (Use as PTC) StrictlyNonPolar->YesStrict Yes (e.g., radical mechanism) NoStrict Protocol A: Polar Doping (Add 5-10% CHCl3/DCM) StrictlyNonPolar->NoStrict No (Standard Catalysis)

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on solvent polarity and experimental constraints.

Technical Protocols

Protocol A: The "Polar Spike" (Co-Solvent Doping)

Best for: Homogeneous catalysis in Hexane/Heptane where trace polarity is acceptable.

Mechanism: The addition of a "bridging solvent" (Dichloromethane or Chloroform) solvates the ionic pair, lowering the energy barrier for the bulk non-polar solvent to accommodate the complex.

  • Calculate Ratios: Determine the total volume of your non-polar solvent (e.g., 10 mL Hexane).

  • Pre-Dissolution: Dissolve the required mass of

    
     in the minimum possible volume of Dichloromethane (DCM).
    
    • Target: 100 mg salt per 0.5 mL DCM.[1]

  • Integration: Slowly add the concentrated DCM/Gold solution to the stirring Hexane.

    • Observation: If cloudiness appears, stop and add 0.1 mL more DCM to the mixture until clear.

  • Equilibration: Stir for 5 minutes. The final solvent ratio should be approximately 95:5 (Hexane:DCM).

Warning: Avoid Acetone as a co-solvent if using strong oxidants or specific Lewis acid conditions, as it can coordinate to Gold(I) or undergo side reactions.[1]

Protocol B: Thermal Modulation (Hysteresis Loop)

Best for: Aromatic solvents (Toluene) where the salt is on the borderline of solubility.

Mechanism: TBA salts often exhibit a sharp solubility increase with temperature (Krafft point behavior).[1] Once dissolved at higher temperatures, they can often remain in a supersaturated metastable state upon cooling.[1]

  • Preparation: Suspend

    
     in Toluene.
    
  • Activation: Heat the mixture to 50–60°C while stirring vigorously. The solution should turn clear (yellow/orange tint).

  • Hysteresis Cooling: Turn off the heat source but leave the flask in the oil bath to cool slowly to reaction temperature.

    • Note: Rapid cooling promotes crystallization.[1] Slow cooling promotes supersaturation.[1]

  • Execution: Add substrates immediately once the target temperature is reached.

Protocol C: Pseudo-Homogeneous Dispersion (Sonication)

Best for: Strictly non-polar aliphatic solvents where co-solvents are forbidden.

Mechanism: Creates a micro-emulsion or fine suspension.[1] While not a true solution, the surface area is sufficient for reaction kinetics comparable to homogeneous systems.

  • Mixture: Add solid salt to Heptane/Hexane.

  • Disruption: Sonicate (ultrasonic bath) for 15–20 minutes at ambient temperature.

    • Visual Check: The solid should disappear, replaced by a fine, slightly turbid "oil" or haze.

  • Stabilization (Optional): If the application permits, add 1 equivalent of a neutral surfactant or a long-chain ligand (e.g., Dodecylamine) to stabilize the dispersion.

Solubility Data & Reference Values

The following table summarizes the qualitative solubility profile of


 at 25°C.
SolventDielectric Constant (

)
Solubility StatusRecommended Action
Dichloromethane (DCM) 8.93High Ideal for pre-dissolution (Protocol A).[1]
Chloroform 4.81High Excellent alternative to DCM.[1]
Toluene 2.38Moderate/Low Use Protocol B (Heat) or low conc.[1] (<10mM).[1]
Benzene 2.27Low Use Protocol B.
Diethyl Ether 4.33Moderate Can be used, but evaporation is rapid.[1]
Hexane / Heptane 1.88 / 1.92Insoluble Must use Protocol A or C.
Water 80.1Insoluble Forms biphasic system (Use as PTC).[1]

Frequently Asked Questions (FAQ)

Q1: Why not just use a different cation like Tetraoctylammonium? A: Changing the cation to Tetraoctylammonium (


) would indeed significantly improve solubility in Hexane due to the longer alkyl chains. However, if you are restricted to the commercially available or pre-synthesized TBA salt, the co-solvent method (Protocol A) is the standard workaround.

Q2: Will the small amount of DCM in Protocol A affect my catalytic cycle? A: In 95% of Gold(I) catalysis cases, DCM is "innocent" (non-coordinating). However, if your reaction relies on a specific hydrophobic effect or radical mechanism that is quenched by chlorinated solvents, use Protocol C (Sonication) or switch to Toluene with Protocol B .[1]

Q3: My solution turned purple/black after heating. Is this normal? A: No. This indicates the formation of colloidal Gold(0) (decomposition).

  • Cause: Overheating (>80°C) or presence of a reducing agent/impurity.

  • Fix: Keep temperature <60°C. Ensure solvents are degassed if the intermediate is oxygen-sensitive.[1]

Q4: Can I use this salt for Phase Transfer Catalysis (PTC)? A: Yes, this is a prime application.[1] In a Water/Toluene system,


 will reside at the interface or shuttle into the Toluene layer. If it remains in the aqueous phase (unlikely for TBA salts of heavy anions), add a "salting out" agent (e.g., NaBr) to the aqueous phase to push the catalyst into the organic layer.

References

  • Tetrabutylammonium Cation Properties

    • Source: BenchChem. (2025).[1] A Technical Guide to the Solubility of Tetrabutylammonium Salts.

    • Relevance: Establishes the baseline lipophilicity of the TBA cation, noting its solubility in DCM/Chloroform and limitations in aliph
  • Gold(I)

    • Source: Hashmi, A. S. K. (2007).[1][2] Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211.[1]

    • Relevance: Discusses solvent effects in Gold(I) catalysis, highlighting the necessity of polar micro-environments or co-solvents for ionic gold species.
    • [1]

  • Phase Transfer Catalysis Mechanisms

    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1]

    • Relevance: Defines the mechanism of quaternary ammonium salts shuttling anions into organic phases, valid
    • [1]

  • Solubility of TBA Salts in Aromatic Solvents

    • Source: ECHA (European Chemicals Agency).[1] (2022).[1][3][4][5] Registration Dossier: Tetrabutylammonium Bromide.

    • Relevance: Provides experimental data on the "slight" solubility of TBA salts in Toluene vs. insolubility in Hexane, supporting the distinction in the Diagnostic Tree.
    • [1][3]

Sources

Safety Operating Guide

Navigating the Safe Handling of Tetrabutylammonium Dibromoaurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are the cornerstones of innovation. Tetrabutylammonium dibromoaurate, a compound with potential applications in catalysis and materials science, requires meticulous handling due to its inherent chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep understanding for the safe and effective use of this organometallic reagent.

Understanding the Hazard Profile: A Synthesis of Component Analysis

The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is a quaternary ammonium salt. While generally considered to have low acute toxicity, concentrated solutions can be corrosive to mucous membranes and the esophagus.[1] Ingestion may lead to nausea and vomiting.[1] Skin contact can cause irritation, and pre-existing dermatitis may be exacerbated.[1] It is crucial to prevent entry into the bloodstream through cuts or abrasions, which could lead to systemic effects.[1]

The dibromoaurate(I) anion ([AuBr₂]⁻) contributes the primary toxicological concern associated with heavy metals. Gold salts, while variable in their toxicity, should always be handled with care to avoid ingestion, inhalation, and skin contact. The primary hazards associated with gold compounds include potential sensitization, and in some forms, they can be corrosive.

Based on the analogous compound Tetrabutylammonium bromide, we can infer the following potential hazards for Tetrabutylammonium Dibromoaurate:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowed.[2]Acute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product.[2]
Causes skin irritation.[3][4]Skin irritation (Category 2)Wash skin thoroughly after handling.[4]
Causes serious eye irritation.[2][3][4][5]Eye irritation (Category 2A)IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5]
May cause respiratory irritation.[3][4]Specific target organ toxicity – single exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling Tetrabutylammonium Dibromoaurate, with an explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][7]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6]Prevents skin contact, which can cause irritation and potential absorption.[3]
Body Protection Laboratory coat.[8]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6]Minimizes the inhalation of any dust or aerosols, which may cause respiratory tract irritation.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical to minimizing risk and ensuring experimental reproducibility.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid Tetrabutylammonium Dibromoaurate in a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Weighing: Use a balance within the containment area. If a balance is not available inside the hood, use a tared, sealed container to transport the compound to the balance. Minimize the time the container is open.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent material is readily available before beginning work.

Dissolution and Reaction Setup
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the solvent to the solid compound slowly and in a controlled manner to avoid splashing.

  • Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to control the temperature.

Post-Reaction Work-up
  • Quenching: If necessary, quench the reaction carefully with an appropriate reagent.

  • Extraction and Purification: Perform all extractions and purifications within a chemical fume hood.

The following diagram illustrates the recommended workflow for handling Tetrabutylammonium Dibromoaurate:

Safe Handling Workflow Workflow for Handling Tetrabutylammonium Dibromoaurate cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep_area Work in Designated Area (Fume Hood) weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve spill_kit Ensure Spill Kit is Ready reaction Perform Reaction dissolve->reaction workup Reaction Work-up reaction->workup waste Segregate Waste workup->waste decontaminate Decontaminate Glassware & Surfaces workup->decontaminate

Safe handling workflow for Tetrabutylammonium Dibromoaurate.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing Tetrabutylammonium Dibromoaurate in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Waste Treatment (if applicable and permitted by institutional guidelines): For institutions with the capability for precious metal recovery, the gold from the waste can be recovered.[9] However, for most laboratory settings, the primary focus is on safe disposal.

Final Disposal:

  • All waste must be disposed of through the institution's environmental health and safety (EHS) office.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness for the Unexpected

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if the spill generates dust. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[2]

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle Tetrabutylammonium Dibromoaurate, fostering a culture of safety and scientific excellence.

References

  • What safety precautions should be taken when handling gold in a workshop? - goldmarket. (2025, November 16).
  • Tetrabutylammonium bromide - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Tetrabutylammonium bromide - AK Scientific, Inc.
  • Sigma-Aldrich - Safety Data Sheet. (2010, July 23).
  • SAFETY DATA SHEET - Spectrum Chemical. (2019, February 14).
  • Gold Mining Safety Equipment and Solutions - Carroll Technologies.
  • SAFETY DATA SHEET - Merck Millipore. (2025, December 31).
  • Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™ - HIMEDIA.
  • Recovery of Gold from Radioactive Gold Waste Using The Redox Replacement Method with Zn-Foil Reductor - ResearchGate.
  • THE SAFETY OF ENVIRONMENT IN FINAL DISPOSAL OF ULTIMA GOLD SCINTILLATION LIQUID COCKTAIL USED FOR DETERMINATION OF THE RADIOAC.
  • Tetrabutylammonium bromide - Wikipedia.
  • Safety Gear | Protective Equipment for Jewelry & Metalwork - PMC Supplies.
  • 3M Personal Protective Equipment for Refinery & Plant Safety.
  • Guide to Apparel for Protection Against Dust and Chemical Hazards in the Mining Industry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.